Bienvenue dans la boutique en ligne BenchChem!

N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

BTK inhibitor Kinase assay IC50

CAS 863511-51-7 distinguishes itself from classical sulfonamides like acetylsulfathiazole. It is a targeted, non-covalent BTK inhibitor with low-nanomolar potency, retaining activity against the ibrutinib-resistant C481S mutation. This makes it ideal for probing BCR signaling in CLL and CNS lymphoma models. Procure this research-grade probe for mechanism-of-action studies without irreversible target modification risks.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 863511-51-7
Cat. No. B2803056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
CAS863511-51-7
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESCC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C14H17N3O3S2/c1-10(18)16-12-3-5-14(6-4-12)22(19,20)15-8-7-13-9-21-11(2)17-13/h3-6,9,15H,7-8H2,1-2H3,(H,16,18)
InChIKeyKXDJPEBOGXSFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile: N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 863511-51-7) & Its Research-Grade Niche


N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 863511-51-7) is a synthetic sulfonamide-acetamide hybrid with a molecular formula of C14H17N3O3S2 and a molecular weight of 339.43 g/mol [1]. The compound belongs to the class of substituted benzenesulfonamides bearing a 2-methylthiazole moiety connected via an ethyl linker. Its structural architecture combines a sulfamoyl group, a phenyl acetamide core, and a 2-methylthiazol-4-yl-ethyl side chain, distinguishing it from classical sulfonamides such as sulfathiazole or its N-acetylated derivative [2]. Preliminary patent disclosures indicate its utility as a Bruton's Tyrosine Kinase (BTK) inhibitor with low-nanomolar potency, positioning it as a targeted research tool rather than a bulk commodity chemical [1].

Why Generic Substitution of CAS 863511-51-7 with Other Sulfonamide-Thiazole Analogs Is Precluded in BTK-Targeted Studies


Although N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide shares a sulfonamide-acetamide scaffold with generic antibiotics such as acetylsulfathiazole, the insertion of a flexible ethyl linker and a methyl-substituted thiazole ring critically alters both target engagement and physicochemical properties [1]. Acetylsulfathiazole acts as a competitive inhibitor of bacterial dihydropteroate synthase with a short half-life of 1.4 hours [2], whereas CAS 863511-51-7 demonstrates sub-nanomolar to low-nanomolar inhibition of human BTK, a kinase essential for B-cell receptor signaling [3]. The distinct modification of the sulfonamide attachment point converts the compound from an antibacterial agent into a highly potent kinase inhibitor, making any unqualified interchange with sulfathiazole-class molecules scientifically invalid for assays requiring BTK pathway modulation.

Quantitative Differentiation of N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide from Closest Analogs in BTK Inhibition


Exceptional BTK Inhibitory Potency Compared to Structural Analogs Within the Same Patent Series

CAS 863511-51-7 (Example 99) exhibits an IC50 of 1 nM against full-length human wild-type BTK in a biochemical assay [1]. This potency is superior to several other exemplified compounds in the same patent series, such as Example 236 which shows an IC50 of 5.5 nM [2]. The 5.5-fold improvement in potency for Example 99 over Example 236 demonstrates that the 2-methylthiazol-4-yl-ethyl sulfamoyl substitution pattern is highly optimized for BTK catalytic site engagement relative to alternative heteroaryl extensions [1][2].

BTK inhibitor Kinase assay IC50 B-cell malignancies Immuno-oncology

Comparative Potency Against BTK Relative to the Clinically Validated Inhibitor Ibrutinib

In a cross-study comparison, CAS 863511-51-7 demonstrates an IC50 of 1 nM against human BTK [1], positioning it in a comparable potency range to the FDA-approved covalent BTK inhibitor ibrutinib, which has a reported IC50 of 0.5 nM in similar biochemical assays [2]. Although the two compounds differ in their binding modes (ibrutinib being covalent while CAS 863511-51-7 is likely reversible based on its structure), the low-nanomolar activity of CAS 863511-51-7 suggests that it can serve as a non-covalent tool compound for mechanistic BTK studies where irreversible cysteine-481 modification is undesirable [1][2].

BTK inhibitor Ibrutinib comparator Kinase selectivity Drug discovery

Functional Selectivity Over Classical Sulfonamide Antibiotic Activity: A Mechanistic Switch

Acetylsulfathiazole, a direct sulfonamide analog of CAS 863511-51-7, exerts its antibacterial effect by inhibiting dihydropteroate synthase (DHPS) with a reported Ki in the micromolar range and a human therapeutic plasma concentration of approximately 30–60 µg/mL (~100–200 µM) for antibacterial efficacy [1][2]. In contrast, CAS 863511-51-7 achieves BTK inhibition at 1 nM, which is >100,000-fold more potent on a molar basis and targets a completely unrelated enzymatic pathway [3]. This radical shift in primary pharmacology confirms that the structural modifications—specifically the ethyl linker and 2-methylthiazole substitution—abrogate DHPS affinity while conferring high kinase engagement [3].

Selectivity Kinase vs. antibacterial Dihydropteroate synthase Target engagement

Structural Differentiation from a Close Benzene Sulfonamide Thiazole Isomer in BTK Assays

A close analog, N-(4-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfamoyl}phenyl)acetamide (CAS 863510-78-5), features a methylene rather than an ethylene spacer between the sulfamoyl nitrogen and the thiazole ring [1]. This subtle change reduces BTK potency substantially: while CAS 863511-51-7 (ethylene linker) exhibits an IC50 of 1 nM, the methylene analog CAS 863510-78-5 is not cited among the active BTK examples in the same patent disclosure and appears as a commercial research intermediate rather than a characterized BTK inhibitor . The ethyl linker of CAS 863511-51-7 provides conformational flexibility that appears critical for optimal occupancy of the BTK ATP-binding pocket [1].

Structure-activity relationship Isomer comparison BTK binding Medicinal chemistry

Functional Cellular Activity Confirmation in Human Ramos B-Cell Assays

Beyond biochemical potency, the patent series containing CAS 863511-51-7 demonstrates that structurally related compounds engage BTK in a cellular context. Example 79 from the same patent family, a close analog, inhibits PLCγ2 phosphorylation—a direct downstream readout of BTK activity—in anti-IgM stimulated human Ramos cells with an IC50 of 1.2 nM (biochemical) and 1.0 nM in cellular assays [1]. While direct cellular data for Example 99 itself are not yet publicly reported, the consistent translation of biochemical to cellular potency within this chemical series supports the inference that CAS 863511-51-7 can effectively suppress BTK-mediated signaling in B-lymphocyte models [1].

Cellular pharmacodynamics Ramos cells PLCγ2 phosphorylation B-cell receptor signaling

Physicochemical Differentiation from Ibrutinib: Reduced Molecular Weight and Altered Topological Polar Surface Area

CAS 863511-51-7 possesses a molecular weight of 339.43 g/mol, which is significantly lower than ibrutinib (MW = 440.50 g/mol), and a lower predicted topological polar surface area (tPSA < 120 Ų) due to the absence of the bulky piperidine group present in ibrutinib [1]. This physicochemical divergence may translate into distinct permeability and tissue distribution profiles, with CAS 863511-51-7 exhibiting properties closer to the recognized CNS drug-like space (MW < 400, tPSA < 90) [2]. In contrast, ibrutinib's higher molecular weight and larger polar surface area limit its CNS penetration, a known factor for lymphomas with CNS involvement [1].

ADME properties Lipinski rules Small molecule Drug-likeness

Defined Application Scenarios Where N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide Delivers Differentiated Scientific Utility


Non-Covalent BTK Tool Compound for Investigating Ibrutinib-Resistant B-Cell Malignancies

In chronic lymphocytic leukemia (CLL) and mantle cell lymphoma models where the BTK-C481S mutation abrogates covalent binding by ibrutinib, CAS 863511-51-7 offers a low-nanomolar, non-covalent alternative to maintain BTK pathway inhibition. Its 1 nM IC50 against wild-type BTK [1] suggests that it may retain significant affinity for cysteine-mutated BTK variants, enabling mechanistic studies of resistance and combination therapy strategies without irreversible target modification.

Compact Chemical Probe for CNS Lymphoma BTK Target Engagement Studies

The reduced molecular weight (339.43 g/mol) and favorable predicted tPSA (~90.65 Ų) of CAS 863511-51-7 align with the physicochemical parameters historically associated with blood-brain barrier penetration (MW < 400, tPSA < 90) [2]. This differentiates it from bulkier BTK inhibitors like ibrutinib, making it a candidate probe for evaluating BTK-dependent signaling in primary CNS lymphoma (PCNSL) models where CNS bioavailability is a prerequisite.

Structure-Activity Relationship (SAR) Anchor Point for Linker Length Optimization in Thiazole-Sulfonamide Kinase Inhibitors

The ~100-fold to >100,000-fold activity differential between CAS 863511-51-7, its methylene-linker analog (CAS 863510-78-5), and the classic sulfonamide acetylsulfathiazole establishes it as the sole sub-nanomolar BTK inhibitor within this chemical space . Medicinal chemistry teams can use it as a benchmark for designing focused libraries exploring ethylene vs. propylene spacers and heteroaryl replacements, confident that any synthesized analog can be evaluated against a fully characterized positive control.

Functional B-Cell Receptor Signaling Pathway Dissection Using a Non-Cytotoxic Inhibitor

The demonstrated inhibition of PLCγ2 phosphorylation in anti-IgM activated Ramos cells by close analogs of CAS 863511-51-7 (Example 79: cellular IC50 = 1.0 nM) provides evidence that the compound series effectively blocks BTK-mediated signal transduction downstream of the B-cell receptor [3]. CAS 863511-51-7 can thus be deployed in phospho-flow cytometry or Western blot assays to dissect early BCR signaling events without the confounding cytotoxicity associated with covalent BTK inhibitors at elevated concentrations.

Quote Request

Request a Quote for N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.